![molecular formula C23H19ClN2O6S B2503808 methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate CAS No. 1212075-21-2](/img/structure/B2503808.png)
methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate, is a complex organic molecule that appears to be related to a family of heterocyclic compounds. These compounds often exhibit interesting chemical properties and biological activities, which make them valuable in various fields such as pharmaceuticals and materials science.
Synthesis Analysis
Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through cyclization reactions and cross-coupling reactions. For instance, a related bicyclic thiohydantoin fused to pyrrolidine compound was synthesized by cyclization of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate and 4-chlorophenyl isothiocyanate, yielding a 79% yield . Additionally, the synthesis of 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione, a precursor to various heterocyclic compounds, was achieved using copper(II) oxide, iodine, and dimethyl sulfoxide .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, FT-IR, MS, and HRMS. Single crystal X-ray diffraction studies have been employed to determine the stereochemistry of these molecules . Furthermore, theoretical calculations using density functional theory and Hartree-Fock methods have been used to predict 1H and 13C NMR chemical shifts, which are crucial for understanding the electronic environment within the molecule .
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes the ability to undergo various organic reactions. For example, the Paal-Knorr cyclization reaction is a method used to synthesize furans, pyrroles, and thiophenes from diketones . The presence of functional groups such as methylthio can influence the reactivity and the outcome of these reactions, leading to the formation of different heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their molecular structure. Acid dissociation constants, which are important for understanding the compound's behavior in different pH environments, have been determined using potentiometric titration methods . The antimicrobial activity of related compounds has been tested against various bacterial strains, showing activity in the range of 31.25–62.5 µg/mL, and against mycobacterial strains with a minimum inhibitory concentration (MIC) value of 40 µg/mL .
Applications De Recherche Scientifique
Photochemical Synthesis
Compounds involving furan, pyrrole, thiophene, and their derivatives have been synthesized through photochemical reactions. For instance, 2-(4-N,N-dimethylaminophenyl) heterocycles are obtained from the photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan, pyrrole, thiophene, and some of their methyl derivatives, demonstrating the potential for creating complex heterocyclic compounds through light-induced reactions (Guizzardi et al., 2000).
Synthesis of Methylthio-substituted Derivatives
Another research avenue involves the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from readily available aryl methyl ketones, indicating a method for adding functional groups to heterocycles that could alter their electronic and physical properties for specific applications (Yin et al., 2008).
Molecular Structure Studies
The study of molecular structures, such as the analysis of the isoxazole and dioxolane rings in certain compounds, provides foundational knowledge that could be applied to understand the behavior and potential applications of complex molecules like the one (Nizammohideen et al., 2009).
Propriétés
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O6S/c1-11-12(2)33-22(16(11)23(29)30-3)25-20(27)17-18(15-5-4-10-31-15)26(32-19(17)21(25)28)14-8-6-13(24)7-9-14/h4-10,17-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFGMPZFOYDIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

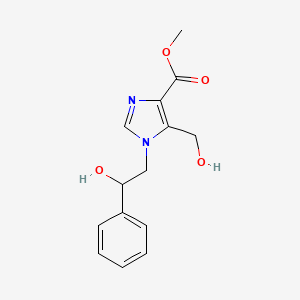
![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide](/img/structure/B2503728.png)
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2503731.png)
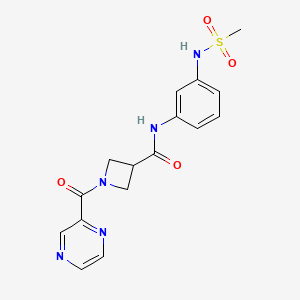
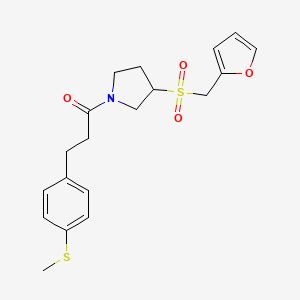
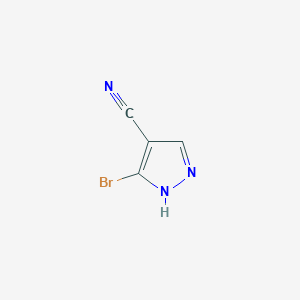
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2503735.png)
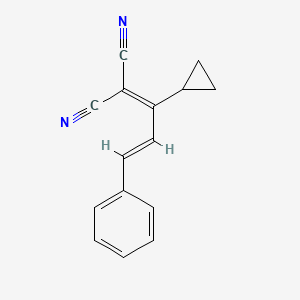
![(Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2503738.png)
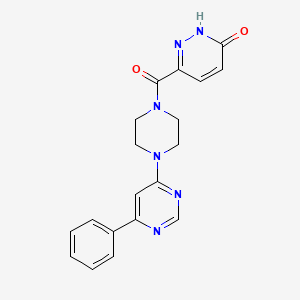
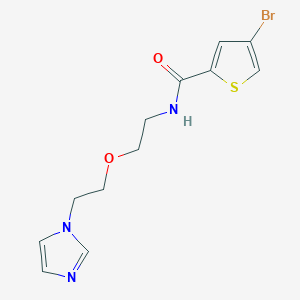
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503747.png)